molecular formula C12H16O2S2 B12708663 5-n-Butyl bis-thiololactone CAS No. 129679-47-6

5-n-Butyl bis-thiololactone

Cat. No.: B12708663
CAS No.: 129679-47-6
M. Wt: 256.4 g/mol
InChI Key: KEWZQDHKSMGBCE-UHFFFAOYSA-N
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Description

5-n-Butyl bis-thiololactone: is an organic compound with the molecular formula C12H16O2S2 It is characterized by the presence of two thiolactone groups and a butyl side chain Thiolactones are cyclic thioesters, which are sulfur analogs of lactones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Butyl bis-thiololactone typically involves the reaction of a butyl-substituted precursor with thiolactone-forming reagents. One common method is the thiol-Michael addition reaction , where a thiol group reacts with an α,β-unsaturated carbonyl compound to form the thiolactone ring . The reaction conditions often include the use of a base catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiol-Michael addition reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-n-Butyl bis-thiololactone undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl groups in the thiolactone rings can be reduced to alcohols.

    Substitution: The butyl side chain can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-n-Butyl bis-thiololactone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-n-Butyl bis-thiololactone involves its reactive thiol groups, which can interact with various molecular targets. These interactions may include:

Comparison with Similar Compounds

Similar Compounds

  • 5-n-Hexyl bis-thiololactone
  • 5-n-Octyl bis-thiololactone
  • 5-n-Butyl thiolactone

Uniqueness

5-n-Butyl bis-thiololactone is unique due to its dual thiolactone groups, which provide enhanced reactivity and versatility compared to similar compounds. The butyl side chain also imparts specific physical and chemical properties, making it suitable for a wide range of applications .

Properties

CAS No.

129679-47-6

Molecular Formula

C12H16O2S2

Molecular Weight

256.4 g/mol

IUPAC Name

2-butyl-5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione

InChI

InChI=1S/C12H16O2S2/c1-2-3-4-6-5-7-8-9(12(14)15-7)10(6)16-11(8)13/h6-10H,2-5H2,1H3

InChI Key

KEWZQDHKSMGBCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC2C3C(C1SC3=O)C(=O)S2

Origin of Product

United States

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